An In-depth Technical Guide to 5-Fluoro-2-methoxybenzylamine: Structure, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 5-Fluoro-2-methoxybenzylamine: Structure, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-2-methoxybenzylamine is a key substituted benzylamine derivative that serves as a critical building block in medicinal chemistry. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group on the aromatic ring, imparts desirable physicochemical properties that are leveraged in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 5-Fluoro-2-methoxybenzylamine, with a particular focus on its role in the development of targeted cancer therapies such as Tropomyosin Receptor Kinase (TRK) inhibitors. Detailed experimental protocols and pathway visualizations are included to support researchers in their drug discovery and development endeavors.
Chemical Structure and Properties
5-Fluoro-2-methoxybenzylamine, with the IUPAC name (5-fluoro-2-methoxyphenyl)methanamine, is an organic compound featuring a benzylamine core functionalized with a fluorine atom at the 5-position and a methoxy group at the 2-position of the benzene ring.
The molecular structure of 5-Fluoro-2-methoxybenzylamine is depicted below:
2D Structure:

3D Structure:

The key physicochemical properties of 5-Fluoro-2-methoxybenzylamine are summarized in the table below. It is important to note that while the molecular formula and weight are definitive, experimental physical properties such as melting and boiling points are not widely published. For reference, the properties of its direct synthetic precursor, 5-Fluoro-2-methoxybenzaldehyde, are included.
| Property | Value | Reference |
| IUPAC Name | (5-fluoro-2-methoxyphenyl)methanamine | |
| CAS Number | 148870-62-4 | |
| Molecular Formula | C₈H₁₀FNO | |
| Molecular Weight | 155.17 g/mol | Calculated |
| Appearance | Not specified (likely a liquid or low-melting solid) | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available | |
| Precursor M.P. | 44-50 °C (for 5-Fluoro-2-methoxybenzaldehyde) | |
| Precursor B.P. | 118 °C at 14 mmHg (for 5-Fluoro-2-methoxybenzaldehyde) |
Synthesis and Experimental Protocols
The most common and efficient laboratory synthesis of 5-Fluoro-2-methoxybenzylamine is achieved through the reductive amination of its corresponding aldehyde, 5-Fluoro-2-methoxybenzaldehyde. This method involves the formation of an imine intermediate with an ammonia source, which is then reduced in situ to the desired primary amine.
Synthesis Workflow
The logical flow for the synthesis is straightforward, starting from the commercially available aldehyde.
Caption: General workflow for the synthesis of 5-Fluoro-2-methoxybenzylamine.
Detailed Experimental Protocol: Reductive Amination
This protocol is a representative procedure based on standard reductive amination methodologies.
-
Reaction Setup: To a solution of 5-Fluoro-2-methoxybenzaldehyde (1.0 eq) in a suitable aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.2 M concentration), add an ammonia source, such as ammonium acetate (5-10 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Reduction: Once imine formation is evident, add a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq), portion-wise to the reaction mixture. The addition may cause a slight exotherm.
-
Reaction Completion: Continue to stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or GC-MS analysis.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 5-Fluoro-2-methoxybenzylamine.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Record the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Expected Signals: The spectrum is expected to show signals for the aromatic protons (with complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling), a singlet for the methoxy group protons, a singlet or doublet for the benzylic CH₂ protons, and a broad singlet for the amine (NH₂) protons.
-
-
¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR, or a more concentrated solution (20-50 mg).
-
Data Acquisition: Record the spectrum on the same NMR spectrometer, typically requiring a larger number of scans than ¹H NMR.
-
Expected Signals: The spectrum will show distinct signals for each unique carbon atom. The aromatic carbons will appear as doublets due to coupling with the fluorine atom (¹³C-¹⁹F coupling). Signals for the methoxy carbon and the benzylic carbon are also expected.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: If the sample is a liquid, a thin film can be prepared between two NaCl or KBr plates. If it is a solid, a KBr pellet can be prepared.
-
Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Expected Absorptions: Key characteristic peaks would include N-H stretching bands for the primary amine (around 3300-3400 cm⁻¹), C-H stretching for the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching for the aromatic ring (around 1500-1600 cm⁻¹), and C-O and C-F stretching bands.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.
-
Data Acquisition: Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Expected Ion: In ESI-MS, the primary observed ion would be the protonated molecule [M+H]⁺ at m/z 156.08. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Application in Drug Development: TRK Inhibitors
5-Fluoro-2-methoxybenzylamine is a valuable building block for the synthesis of Tropomyosin Receptor Kinase (TRK) inhibitors. The fragment is a dominant pharmacophoric element in the development of second-generation TRK inhibitors, which are designed to overcome acquired resistance to earlier treatments.
The Tropomyosin Receptor Kinase (TRK) Signaling Pathway
The TRK family of receptors (TrkA, TrkB, and TrkC) are receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. In cancer, chromosomal rearrangements can lead to the fusion of NTRK genes with other genes, resulting in constitutively active Trk fusion proteins that act as oncogenic drivers. These fusion proteins activate downstream signaling pathways that promote cell proliferation, survival, and metastasis.
The binding of neurotrophins to TRK receptors triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the kinase domain. This phosphorylation creates docking sites for adaptor proteins, leading to the activation of three major downstream signaling cascades:
-
RAS/MAPK Pathway: Promotes cell proliferation and growth.
-
PI3K/AKT Pathway: Promotes cell survival and inhibits apoptosis.
-
PLCγ/PKC Pathway: Influences cell differentiation and other cellular functions.
In TRK fusion-positive cancers, these pathways are constitutively active, leading to uncontrolled tumor growth. TRK inhibitors are designed to block the ATP-binding site of the Trk kinase domain, thereby inhibiting its activity and shutting down these downstream signals.
TRK Signaling Pathway Diagram
